2-(4-Chlorophenyl)-3-({[(4-methylbenzoyl)oxy]imino}methyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole
Description
Properties
IUPAC Name |
[(E)-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]methylideneamino] 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O2S/c1-15-6-8-17(9-7-15)23(29)30-26-14-20-22(16-10-12-18(25)13-11-16)27-24-28(20)19-4-2-3-5-21(19)31-24/h6-14H,2-5H2,1H3/b26-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDGDQVVTQISQW-VULFUBBASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=CC2=C(N=C3N2C4=C(S3)CCCC4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O/N=C/C2=C(N=C3N2C4=C(S3)CCCC4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-Chlorophenyl)-3-({[(4-methylbenzoyl)oxy]imino}methyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole is a complex organic molecule with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on available research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 372.89 g/mol. The compound features a tetrahydroimidazo[2,1-b][1,3]benzothiazole core, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that derivatives of benzothiazole exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance:
- Case Study : A study conducted by Zhang et al. (2020) demonstrated that the compound inhibited cell proliferation in breast cancer cell lines (MCF-7) and induced apoptosis via the mitochondrial pathway. The IC50 value was determined to be 12 µM, indicating potent activity against these cells .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. Preliminary tests suggest it possesses activity against both Gram-positive and Gram-negative bacteria.
- Research Findings : A study published in the International Journal of Biology and Chemistry reported that the compound showed significant inhibition of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through various assays. It was found to inhibit the production of pro-inflammatory cytokines in activated macrophages.
- Experimental Results : In a study by Liu et al. (2021), the compound reduced levels of TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages by approximately 50%, suggesting a strong anti-inflammatory effect .
The biological activities of this compound can be attributed to its ability to interact with various cellular targets:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory processes and microbial growth.
- Receptor Modulation : The presence of chlorophenyl and methylbenzoyl moieties may enhance binding affinity to specific cellular receptors involved in signal transduction.
Data Summary Table
| Biological Activity | Test Organism/Cell Line | IC50/MIC (µg/mL) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 12 | Zhang et al., 2020 |
| Antimicrobial | S. aureus | 32 | International Journal of Biology and Chemistry |
| Antimicrobial | E. coli | 64 | International Journal of Biology and Chemistry |
| Anti-inflammatory | Macrophages | - | Liu et al., 2021 |
Scientific Research Applications
The compound 2-(4-Chlorophenyl)-3-({[(4-methylbenzoyl)oxy]imino}methyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For example, studies have shown that related imidazo-benzothiazole derivatives demonstrate cytotoxic effects against various cancer cell lines, including cervical and bladder cancers. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis through various pathways .
Antimicrobial Properties
In addition to anticancer activity, this compound has been evaluated for its antimicrobial properties. Some derivatives have shown effectiveness against a range of bacterial strains and fungi, indicating potential applications in treating infectious diseases .
Enzyme Inhibition
The compound may also act as an inhibitor for specific enzymes involved in cancer progression or microbial resistance. For instance, enzyme assays have demonstrated that certain structural analogs can inhibit key enzymes such as topoisomerases or proteases that are crucial for cell division and survival in cancer cells .
Case Study 1: Anticancer Activity
A study published in MDPI investigated the cytotoxic effects of various imidazo-benzothiazole derivatives on human cancer cell lines. The results indicated that compounds with structural similarities to This compound exhibited IC50 values in the low micromolar range against cervical cancer cells (SISO) and bladder cancer cells (RT-112), suggesting a strong potential for development as anticancer agents .
Case Study 2: Antimicrobial Efficacy
Research conducted on related compounds revealed their effectiveness against Gram-positive and Gram-negative bacteria. The compounds were tested using standard disk diffusion methods and showed promising results with zones of inhibition comparable to established antibiotics .
Comparison with Similar Compounds
Table 1: Key Substituents and Their Effects
Key Observations :
- The target compound’s (4-methylbenzoyl)oxyimino group introduces both steric bulk and electron-donating effects, distinguishing it from analogs with smaller (e.g., methyl) or electron-withdrawing (e.g., nitro) substituents .
- Chlorophenyl groups at position 2 are common across analogs, suggesting a conserved role in target recognition or hydrophobic interactions .
Crystallographic and Packing Behavior
Table 2: Molecular Packing and Interactions
Key Observations :
Table 3: Bioactivity and Similarity Metrics
Key Observations :
- Substituent-driven bioactivity divergence is evident; for example, nitro groups confer antimicrobial properties, while diaryl groups enhance antitumor activity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(4-chlorophenyl)-substituted imidazo[2,1-b][1,3]benzothiazoles, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation reactions between substituted benzothiazole amines and α-bromo ketones. For example, microwave-assisted synthesis (130°C, 45 min) in ethanol enhances reaction efficiency compared to traditional reflux methods (4–24 hours) . Key intermediates like 2-bromo-1-(4-chlorophenyl)ethanone are critical for introducing the chlorophenyl group. Purification via slow crystallization from dimethylformamide (DMF) yields high-purity crystals (78% yield) .
Q. How should researchers validate the structural integrity of this compound, and what spectroscopic/crystallographic techniques are most reliable?
- Methodological Answer : Combine X-ray diffraction (XRD) with spectroscopic methods:
- XRD : Resolves bond lengths (e.g., C–S bonds: 1.74–1.76 Å) and dihedral angles between benzothiazole and aryl rings (e.g., 4.87° deviation in molecule A) .
- NMR/IR : Confirm functional groups (e.g., oxime imine C=N stretch at ~1600 cm⁻¹) and substituent integration (e.g., 4-chlorophenyl protons at δ 7.3–7.5 ppm) .
- Elemental Analysis : Validate purity (e.g., C, H, N within ±0.3% of theoretical values) .
Q. What in vitro assays are suitable for preliminary screening of biological activity in this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Anticancer : MTT assay against leukemia (e.g., K562 cells) with IC₅₀ comparisons to mercaptopurine derivatives .
- Antimicrobial : Broth microdilution (MIC ≤ 50 µg/mL for S. aureus) .
- Antioxidant : DPPH radical scavenging (EC₅₀ < 100 µM) .
- Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements to ensure reproducibility.
Advanced Research Questions
Q. How do structural modifications (e.g., oxime ester substitution) impact structure-activity relationships (SAR) in this compound class?
- Methodological Answer : Replace the 4-methylbenzoyloxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents and compare bioactivity:
- Antitumor Potency : Fluorophenyl analogs show 2-fold higher cytotoxicity than chlorophenyl derivatives due to enhanced membrane permeability .
- Solubility : LogP values increase by 0.5–1.0 units with hydrophobic substituents, reducing aqueous solubility but improving blood-brain barrier penetration .
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like FLT3 kinase (∆G ≤ -8.0 kcal/mol) .
Q. What environmental fate studies are applicable to assess ecological risks of this compound?
- Methodological Answer : Follow OECD guidelines for:
- Persistence : Aerobic soil metabolism (half-life > 60 days indicates high persistence) .
- Bioaccumulation : Measure bioconcentration factors (BCF) in zebrafish (BCF > 5000 suggests significant accumulation) .
- Toxicity : Daphnia magna acute toxicity (EC₅₀ < 1 mg/L classifies as "very toxic") .
Q. How can contradictory bioactivity data (e.g., antitumor vs. apoptotic inhibition) be resolved in related compounds?
- Methodological Answer : Investigate cell-type specificity and concentration dependence:
- Dose-Response Curves : Apoptotic inhibition at low doses (IC₅₀ = 5 µM) vs. cytotoxicity at high doses (IC₅₀ = 50 µM) in testicular germ cells .
- Pathway Analysis : RNA-seq to identify differential regulation of p53 (pro-apoptotic) vs. Bcl-2 (anti-apoptotic) pathways .
- Structural Comparisons : Analogues lacking the oxime group show unidirectional activity, suggesting the imine moiety modulates dual effects .
Q. What strategies improve in vivo translation of in vitro results for this compound?
- Methodological Answer : Optimize pharmacokinetics via:
- Prodrug Design : Phosphorylate hydroxyl groups to enhance oral bioavailability (e.g., 3-fold increase in AUC) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size < 200 nm) to reduce hepatic clearance and extend half-life .
- Toxicokinetics : Monitor plasma protein binding (>95% in rodents) to adjust dosing regimens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
